molecular formula C9H5FIN B11847146 5-Fluoro-8-iodoquinoline

5-Fluoro-8-iodoquinoline

Cat. No.: B11847146
M. Wt: 273.05 g/mol
InChI Key: DXISQUKDUVFMFR-UHFFFAOYSA-N
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Description

5-Fluoro-8-iodoquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine and iodine atoms into the quinoline structure enhances its chemical properties, making it a compound of interest in various scientific fields. Quinoline derivatives are known for their biological activities, including antibacterial, antimalarial, and anticancer properties .

Preparation Methods

The synthesis of 5-Fluoro-8-iodoquinoline involves several steps, typically starting with the quinoline core. One common method includes the nucleophilic substitution of halogen atoms. For instance, the reaction of 3-iodo-5-fluoro-8-chloroquinoline with CF3SiH3, KF, and CuI in 1-methyl-pyrrolidin-2-one leads to the formation of 3-trifluoromethyl-5-fluoro-8-chloroquinoline . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-Fluoro-8-iodoquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed depend on the reaction conditions and the reagents used.

Scientific Research Applications

5-Fluoro-8-iodoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-8-iodoquinoline involves its interaction with biological molecules. For instance, its derivatives can inhibit enzymes by binding to their active sites, preventing the enzymes from catalyzing reactions. This inhibition can lead to the disruption of essential biological pathways, making the compound effective against certain bacteria and cancer cells .

Comparison with Similar Compounds

5-Fluoro-8-iodoquinoline can be compared with other fluorinated quinolines, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H5FIN

Molecular Weight

273.05 g/mol

IUPAC Name

5-fluoro-8-iodoquinoline

InChI

InChI=1S/C9H5FIN/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H

InChI Key

DXISQUKDUVFMFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)I)F

Origin of Product

United States

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